

Application Notes and Protocols: Nickel Acetate as a Catalyst in Cross-Coupling Reactions

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Compound of Interest

Compound Name: Nickel acetate

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Introduction

Nickel acetate, a readily available and cost-effective nickel(II) salt, has emerged as a versatile and powerful catalyst for a wide range of cross-coupling reactions.[1][2] Its lower cost compared to palladium, coupled with its unique reactivity, makes it an attractive alternative for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science.[3] This document provides detailed application notes and experimental protocols for the use of **nickel acetate** in several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and C-H activation/arylation reactions.

Key Advantages of Nickel Acetate in Catalysis:

- **Cost-Effectiveness:** Nickel is significantly more earth-abundant and less expensive than precious metals like palladium, making it an economically viable option for large-scale synthesis.
- **Unique Reactivity:** Nickel catalysts can often facilitate challenging cross-coupling reactions that are difficult to achieve with palladium, such as those involving less reactive aryl chlorides and sterically hindered substrates.[4][5]

- Versatility: **Nickel acetate** can be used as a precatalyst for a variety of cross-coupling reactions, demonstrating its broad applicability in organic synthesis.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation. **Nickel acetate**, in combination with appropriate ligands, efficiently catalyzes the coupling of aryl halides and their derivatives with arylboronic acids.

Quantitative Data

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids[3]

Entry	Aryl Halide	Arylboronic Acid	Ligand	Base	Solvent	Temp (°C)	Yield (%)
1	4-Chlorotoluene	Phenylboronic acid	PCy ₃	K ₃ PO ₄	2-Me-THF	100	95
2	1-Naphthyl sulfamate	Phenylboronic acid	PCy ₃	K ₃ PO ₄	t-Amyl alcohol	100	98
3	3-Bromopyridine	Phenylboronic acid	PCy ₃	K ₃ PO ₄	2-Me-THF	100	85
4	5-Bromopyrimidine	2-Furylboronic acid	PCy ₃	K ₃ PO ₄	t-Amyl alcohol	100	92
5	2-Chloroquinoline	Phenylboronic acid	PCy ₃	K ₃ PO ₄	2-Me-THF	100	88

Conditions: $\text{NiCl}_2(\text{PCy}_3)_2$ (5 mol %), Aryl Halide (1.0 equiv), Arylboronic Acid (2.5 equiv), K_3PO_4 (4.5 equiv), 12 h. Note: While the cited source uses a NiCl_2 precatalyst, similar reactivity is expected with in situ generation of the active $\text{Ni}(0)$ species from **Nickel Acetate** and a suitable reductant/ligand system.

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from literature procedures and can be optimized for specific substrates.

Materials:

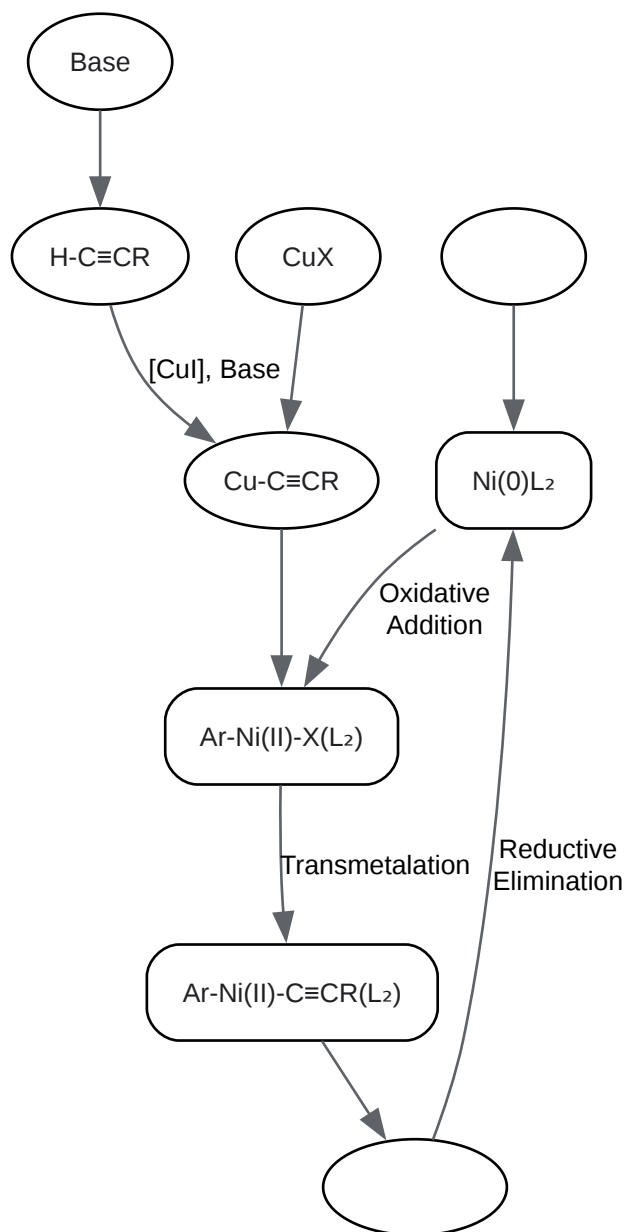
- Nickel(II) acetate tetrahydrate ($\text{Ni}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$)
- Tricyclohexylphosphine (PCy_3) or other suitable phosphine ligand
- Aryl halide
- Arylboronic acid
- Potassium phosphate (K_3PO_4)
- Anhydrous, degassed solvent (e.g., 2-Methyl-THF or t-Amyl alcohol)

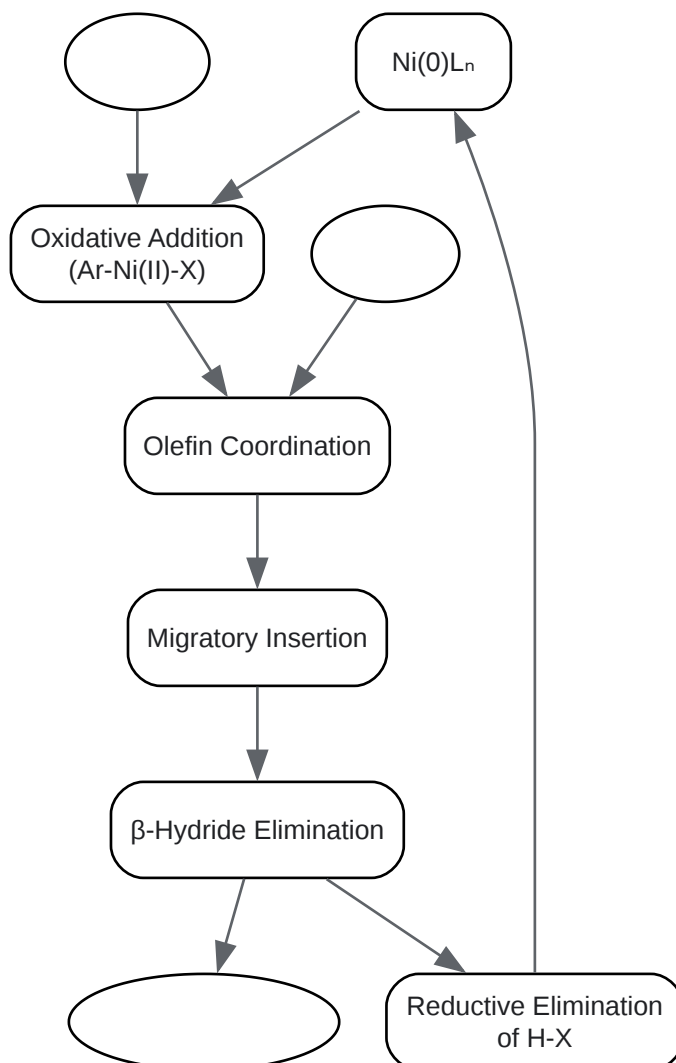
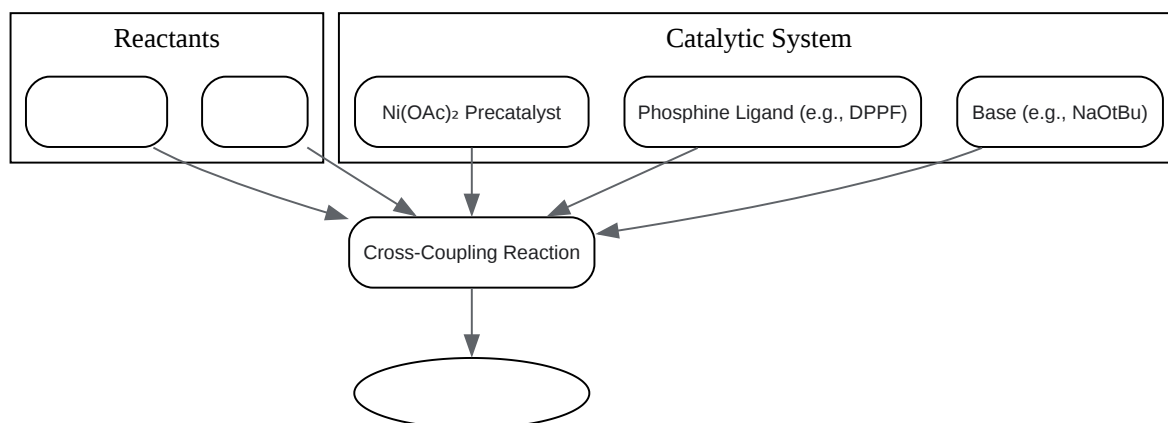
Procedure:

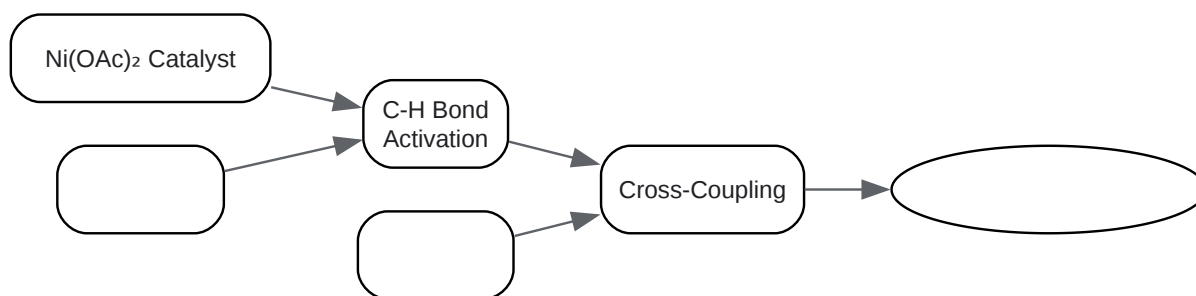
- To an oven-dried Schlenk tube, add nickel(II) acetate tetrahydrate (5 mol %), the phosphine ligand (10 mol %), and potassium phosphate (4.5 equivalents).
- The tube is evacuated and backfilled with argon or nitrogen three times.
- Add the aryl halide (1.0 equivalent) and the arylboronic acid (2.5 equivalents).
- Add the anhydrous, degassed solvent (to achieve a concentration of ~ 0.1 M with respect to the aryl halide).

- The reaction mixture is stirred and heated at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.

Reaction Workflow







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